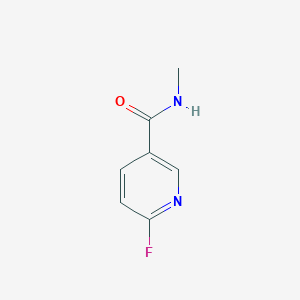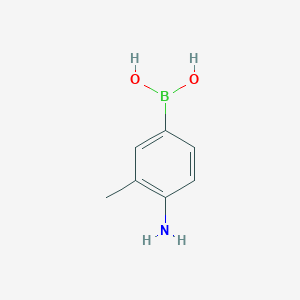
O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is an organophosphate compound known for its insecticidal properties. It is commonly used in agricultural settings to control a variety of pests, including aphids, armyworms, and houseflies . This compound is part of a broader class of organophosphates, which are widely utilized due to their effectiveness in pest control.
Méthodes De Préparation
The synthesis of O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of 2,4-dibromophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps to ensure the compound’s purity and effectiveness.
Analyse Des Réactions Chimiques
O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is primarily used in agricultural research to study its effectiveness as an insecticide. It has been shown to exhibit significant insecticidal activity against various pests, making it a valuable tool in pest management research . Additionally, this compound is used as a research intermediate in the synthesis of other organophosphate compounds .
Mécanisme D'action
The primary mechanism of action for O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pest . This mechanism is similar to other organophosphate insecticides, which target the nervous system of pests.
Comparaison Avec Des Composés Similaires
O-(2,4-Dibromophenyl) O-ethyl S-propyl phosphorothioate is similar to other organophosphate insecticides such as profenofos and chlorpyrifos. it is unique in its specific chemical structure, which includes two bromine atoms on the phenyl ring. This structural feature may contribute to its distinct insecticidal properties and effectiveness against certain pests .
Similar Compounds
- Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate)
- Chlorpyrifos (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate)
- Diazinon (O,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate)
These compounds share a common mechanism of action but differ in their specific chemical structures and target pest species.
Propriétés
Formule moléculaire |
C11H15Br2O3PS |
|---|---|
Poids moléculaire |
418.08 g/mol |
Nom IUPAC |
2,4-dibromo-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15Br2O3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
ULXWTNNUJQZNKI-UHFFFAOYSA-N |
SMILES canonique |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


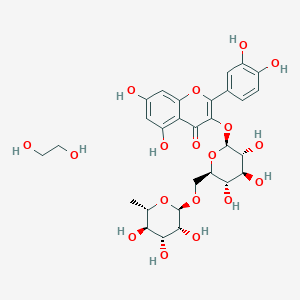
![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)



![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
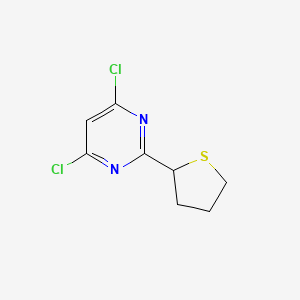
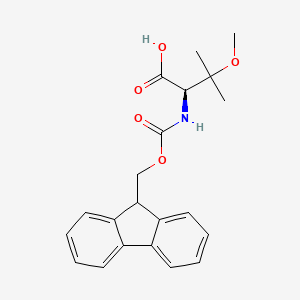
![Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B15219831.png)

![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)
